(S)-1-Benzylpyrrolidin-3-ol

概述

描述

(S)-1-Benzylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-1-Benzyl-3-pyrrolidinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-1-Benzylpyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

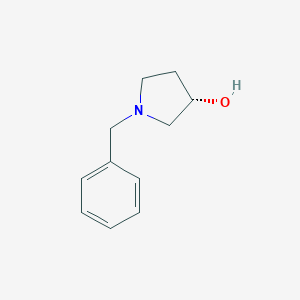

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅NO

- CAS Number : 101385-90-4

- Molecular Weight : 175.25 g/mol

The compound features a pyrrolidine ring substituted with a benzyl group and a hydroxyl group, which contributes to its biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the Ugi four-component reaction, which allows for the creation of structurally diverse analogues. This method involves the reaction of an amine, an isocyanide, and two different aldehydes or acids to yield a library of compounds that can be screened for biological activity .

Cytotoxicity and Apoptosis Induction

Recent studies have demonstrated that this compound derivatives exhibit selective cytotoxicity against cancer cell lines, particularly HL-60 cells. The mechanism of action is primarily linked to the activation of caspases, which are crucial for the apoptotic process. The lead compounds derived from this compound showed enhanced binding to caspase-3, promoting apoptosis in cancer cells while sparing non-cancerous cells .

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5j | HL-60 | 10 | Caspase activation |

| 5p | HL-60 | 12 | Caspase activation |

| Control | Non-cancerous | >100 | No significant effect |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Some studies suggest that it may inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier and interact with cholinergic systems makes it a candidate for further exploration in neurodegenerative disease therapy .

Table 2: AChE Inhibition Activity

| Compound | AChE IC50 (µM) |

|---|---|

| This compound | 15.6 |

| Donepezil | 0.5 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzyl group or the pyrrolidine ring can significantly affect the biological activity of this compound derivatives. For instance, introducing electron-donating or electron-withdrawing groups on the benzyl moiety can enhance or diminish cytotoxic effects against specific cancer cell lines .

Case Study 1: Apoptosis Induction in Cancer Cells

A study evaluated a series of this compound derivatives for their ability to induce apoptosis in HL-60 cells. The findings revealed that compounds with specific substitutions on the benzyl ring exhibited increased efficacy in promoting caspase-mediated apoptosis compared to unsubstituted analogues .

Case Study 2: Neuroprotective Potential

In another investigation, this compound was tested for its neuroprotective effects in vitro against oxidative stress-induced neuronal cell death. The results indicated that this compound could mitigate cell death by enhancing antioxidant defenses and inhibiting AChE activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

科学研究应用

Medicinal Chemistry

Pharmacological Potential

(S)-1-Benzylpyrrolidin-3-ol has been investigated for its potential as a muscarinic receptor antagonist. Muscarinic receptors are critical components in the cholinergic system and are implicated in numerous physiological processes. Compounds derived from this compound have shown promise in treating conditions related to the respiratory, urinary, and gastrointestinal systems by modulating these receptors .

Case Study: Barnidipine

One notable application is in the synthesis of barnidipine, a calcium antagonist used for hypertension treatment. The synthesis involves the condensation of this compound with other chemical precursors to yield barnidipine hydrochloride with high optical purity . This process exemplifies how this compound serves as a vital building block in developing therapeutics.

Asymmetric Synthesis

Role as an Organocatalyst

this compound has been utilized in asymmetric synthesis, particularly as a chiral auxiliary or catalyst. Its structural characteristics enable it to facilitate various enantioselective reactions. For instance, it has been employed in the asymmetric hydroboration of N-substituted 3-pyrrolines, leading to the formation of high-value compounds .

Innovative Synthetic Strategies

Recent advancements have highlighted this compound's role in developing novel organocatalysts. These catalysts have shown effectiveness in promoting reactions under environmentally friendly conditions, thus aligning with contemporary green chemistry principles . The ability of pyrrolidine derivatives to act as organocatalysts has opened new avenues for synthesizing complex molecules efficiently.

属性

IUPAC Name |

(3S)-1-benzylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMXOIAIYXXXEE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101385-90-4 | |

| Record name | (3S)-1-(Phenylmethyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101385-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient synthesis route for (S)-1-Benzyl-3-pyrrolidinol according to the research?

A1: The research highlights an improved synthesis route for (S)-1-Benzyl-3-pyrrolidinol starting from L-malic acid and benzylamine. The key improvement is the use of a melting reaction to synthesize the intermediate, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, without any solvent [, ]. This method offers advantages in terms of efficiency and environmental friendliness. Subsequent reduction of the intermediate using sodium borohydride-iodine in tetrahydrofuran yields the target compound [, ].

Q2: What insights into the reduction mechanism of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione were gained through IR spectroscopy?

A2: IR spectroscopy played a crucial role in elucidating the reduction mechanism. The study revealed that borane, generated in situ from sodium borohydride and iodine, interacts with the starting material in two ways: * Conjugation with the carbonyl group: This forms a four-membered ring intermediate. * Conjugation with the nitrogen atom.

Q3: Has (S)-1-Benzyl-3-pyrrolidinol been explored for any specific applications?

A3: While the provided research primarily focuses on the synthesis and characterization of (S)-1-Benzyl-3-pyrrolidinol, one study explores its application in developing a liposomal nanodrug delivery system for Norcantharidin (NCTD) []. The researchers synthesized a novel NCTD derivative by conjugating it with (S)-1-Benzyl-3-pyrrolidinol. This derivative was successfully encapsulated in liposomes, exhibiting high encapsulation efficiency and drug loading []. This approach aimed to improve NCTD's tumor accumulation and reduce its inherent irritation, suggesting potential applications in cancer therapy.

Q4: What spectroscopic data is available for (S)-1-Benzyl-3-pyrrolidinol and the intermediate (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione?

A4: The research provides information on the following spectroscopic data:

- (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: Characterized using ¹H NMR, IR spectroscopy, and specific rotation measurements [].

- (S)-1-Benzyl-3-pyrrolidinol: Characterized using IR spectroscopy [].

- (S)-1-Benzyl-3-pyrrolidinol-borane complex (intermediate): Characterized using IR, ¹H NMR, ¹¹B NMR, and MS spectroscopy [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。